(6-Methyl-benzofuran-3-yl)-acetic acid
Overview
Description
“(6-Methyl-benzofuran-3-yl)-acetic acid” appears to be a chemical compound. However, detailed information about this specific compound is not readily available12.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of “(6-Methyl-benzofuran-3-yl)-acetic acid”.Molecular Structure Analysis
The molecular structure analysis of “(6-Methyl-benzofuran-3-yl)-acetic acid” is not available.Chemical Reactions Analysis
Information on the chemical reactions involving “(6-Methyl-benzofuran-3-yl)-acetic acid” is not available.Physical And Chemical Properties Analysis
The physical and chemical properties of “(6-Methyl-benzofuran-3-yl)-acetic acid” are not available.Scientific Research Applications
Photophysical Studies and Solvatochromic Behavior
In a study by Maridevarmath et al. (2019), two derivatives of benzofuran-3-acetic acid, including (6-methyl-benzofuran-3-yl)-acetic acid hydrazide, were synthesized and characterized. The research focused on their absorption and fluorescence in different solvents, examining solvatochromic behavior and dipole moments. This study suggests potential applications in luminescence materials and fluorescent probes due to their photophysical properties (Maridevarmath et al., 2019).
Spectroscopic Characterization and Drug Likeness Properties
Another study by Hiremath et al. (2019) performed spectroscopic characterization and computational analysis on a similar compound, 2-(5-methyl-1-benzofuran-3-yl) acetic acid. They explored its structural, spectroscopic features, and nonlinear optical properties. This research highlights its potential in pharmaceutical applications due to its significant drug likeness properties (Hiremath et al., 2019).
Structural and Computational Investigations
Khemalapure et al. (2020) investigated a closely related compound, (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide, through spectroscopic methods and quantum chemical computations. The study provided insights into the nature of various interactions within the molecule, which can be crucial for understanding its reactivity and stability in chemical and pharmaceutical contexts (Khemalapure et al., 2020).
Biologically Active Derivatives
The synthesis and photophysical studies of another derivative, (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, were reported by Maridevarmath et al. (2019). This study discussed its potential as a candidate for designing non-linear optical materials, highlighting its relevance in materials science and bioimaging applications (Maridevarmath et al., 2019).
Safety And Hazards
There is no specific safety and hazard information available for “(6-Methyl-benzofuran-3-yl)-acetic acid”.
Future Directions
There is no available information on the future directions of research or applications for “(6-Methyl-benzofuran-3-yl)-acetic acid”.
Relevant Papers
I was unable to find any relevant papers on “(6-Methyl-benzofuran-3-yl)-acetic acid”.
properties
IUPAC Name |
2-(6-methyl-1-benzofuran-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-2-3-9-8(5-11(12)13)6-14-10(9)4-7/h2-4,6H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVSMROZRSOMIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-benzofuran-3-yl)-acetic acid | |
CAS RN |
142917-39-3 | |
Record name | 2-(6-methyl-1-benzofuran-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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